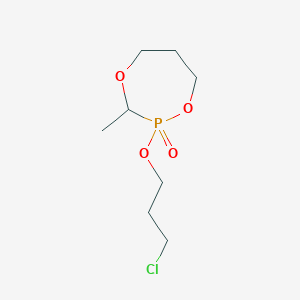
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chloropropoxy group and a dioxaphosphepan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of 3-chloropropanol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropoxy group can be substituted with other functional groups, such as alkoxy or aryloxy groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phosphine oxides or phosphates.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides or aryloxides, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of new organophosphorus compounds with different functional groups.
Oxidation Reactions: Formation of phosphine oxides or phosphates.
Reduction Reactions: Formation of phosphines or phosphine derivatives.
Scientific Research Applications
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme catalysis and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropoxy)tetrahydro-2H-pyran
- 2-(Chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine Hydrochloride
- 2-(3-Chloropropoxy)-4-isopropyl-1-methylbenzene
Uniqueness
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one is unique due to its specific dioxaphosphepan ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications in various fields.
Properties
CAS No. |
87989-72-8 |
|---|---|
Molecular Formula |
C8H16ClO4P |
Molecular Weight |
242.64 g/mol |
IUPAC Name |
2-(3-chloropropoxy)-3-methyl-1,4,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C8H16ClO4P/c1-8-11-5-3-7-13-14(8,10)12-6-2-4-9/h8H,2-7H2,1H3 |
InChI Key |
OGDAJEOWSBDRBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCCCOP1(=O)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















